2-[3-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(2-chloro-4-fluorophenyl)acetamide
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Overview
Description
Thieno[3,2-d]pyrimidine-1(2H)-acetamide, 3-(1,3-benzodioxol-5-ylmethyl)-N-(2-chloro-4-fluorophenyl)-3,4-dihydro-2,4-dioxo- is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is known for its potential therapeutic applications, particularly in the treatment of various cancers due to its antiproliferative properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thieno[3,2-d]pyrimidine derivatives typically involves multi-step reactions. One common method includes the cyclization of appropriate thieno derivatives with pyrimidine precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency. The process might include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Thieno[3,2-d]pyrimidine-1(2H)-acetamide derivatives can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using halogenated reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols or amines .
Scientific Research Applications
Chemistry: These compounds are used as intermediates in the synthesis of more complex molecules.
Biology: They are studied for their interactions with biological macromolecules and their effects on cellular processes.
Industry: These compounds are used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of thieno[3,2-d]pyrimidine-1(2H)-acetamide derivatives involves their interaction with specific molecular targets within cells. These compounds can inhibit enzymes such as EZH2, which plays a role in the regulation of gene expression. By inhibiting EZH2, these compounds can induce apoptosis and inhibit the proliferation of cancer cells .
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidine derivatives: These compounds share a similar core structure but may have different substituents, leading to variations in their biological activity.
Heterocyclic fused pyrimidines: These compounds have additional fused rings, which can enhance their potency and selectivity as anticancer agents.
Uniqueness
Thieno[3,2-d]pyrimidine-1(2H)-acetamide, 3-(1,3-benzodioxol-5-ylmethyl)-N-(2-chloro-4-fluorophenyl)-3,4-dihydro-2,4-dioxo- stands out due to its specific substituents, which contribute to its unique biological activity and potential therapeutic applications. Its ability to inhibit multiple targets and overcome drug resistance makes it a promising candidate for further development .
Properties
CAS No. |
1252924-08-5 |
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Molecular Formula |
C22H15ClFN3O5S |
Molecular Weight |
487.9 g/mol |
IUPAC Name |
2-[3-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-(2-chloro-4-fluorophenyl)acetamide |
InChI |
InChI=1S/C22H15ClFN3O5S/c23-14-8-13(24)2-3-15(14)25-19(28)10-26-16-5-6-33-20(16)21(29)27(22(26)30)9-12-1-4-17-18(7-12)32-11-31-17/h1-8H,9-11H2,(H,25,28) |
InChI Key |
KMGVQYJZZUKFIA-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CN3C(=O)C4=C(C=CS4)N(C3=O)CC(=O)NC5=C(C=C(C=C5)F)Cl |
Origin of Product |
United States |
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